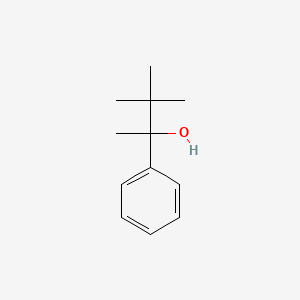
3,3-Dimethyl-2-phenyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenyl-butan-2-ol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-phenyl-butan-2-ol can be synthesized through the reaction of a Grignard reagent with a carbonyl compound. For example, the reaction of phenylmagnesium bromide with 3,3-dimethylbutan-2-one under anhydrous conditions yields this compound . The reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Grignard reaction and the availability of starting materials make it a feasible method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
3,3-Dimethyl-2-phenyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenyl-butan-2-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group or the carbon atom bonded to it. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In substitution reactions, the hydroxyl group is replaced by another functional group through the formation of a carbocation intermediate .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyl-butan-2-ol
- 2,3-Diphenyl-butan-2-ol
- 2-Methyl-1,1-diphenyl-butan-2-ol
Uniqueness
3,3-Dimethyl-2-phenyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in chemical reactions .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
InChI Key |
HVYOVJPTWXVNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















